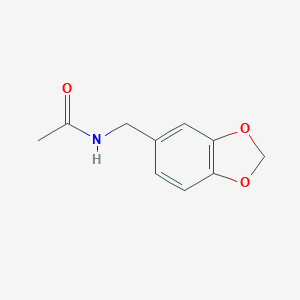
N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
N-(1,3-benzodioxol-5-ylmethyl)acetamide has garnered attention for its potential therapeutic applications due to its structural features that suggest various biological activities.
Anticancer Properties
Research indicates that compounds containing the benzodioxole moiety exhibit anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown its effectiveness against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as COX and LOX. This modulation can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
| Biological Target | Mechanism of Action | Potential Applications |
|---|---|---|
| Enzymes (e.g., COX) | Inhibition | Anti-inflammatory therapies |
| Cancer cell receptors | Binding affinity | Anticancer treatments |
| GPCRs | Modulation | Neurological disorders |
Interaction Studies
Studies have demonstrated that this compound interacts with several receptors and enzymes, influencing pathways relevant to diseases like cancer and inflammation . These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Case Studies
Several studies have documented the applications of this compound in different contexts:
Study on Anticancer Activity
A study conducted on the efficacy of this compound against human breast cancer cells showed a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways .
Investigation of Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic settings.
Properties
CAS No. |
59682-83-6 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChI Key |
YFWYIWVJRPDXQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













